molecular formula C24H50 B12001748 Octadecane, 7-hexyl- CAS No. 7200-09-1

Octadecane, 7-hexyl-

Cat. No.: B12001748
CAS No.: 7200-09-1
M. Wt: 338.7 g/mol
InChI Key: NSFMUHNGROVPRE-UHFFFAOYSA-N
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Description

Octadecane, 7-hexyl-: is a hydrocarbon compound with the molecular formula C24H50 . It is a member of the alkane family, characterized by a long carbon chain with a hexyl group attached to the seventh carbon atom. This compound is known for its stability and hydrophobic properties, making it useful in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octadecane, 7-hexyl- typically involves the alkylation of octadecane with a hexyl halide under the presence of a strong base. The reaction is carried out in an inert atmosphere to prevent oxidation. The general reaction conditions include:

    Temperature: 100-150°C

    Solvent: Anhydrous ether or tetrahydrofuran (THF)

    Catalyst: Sodium hydride or potassium tert-butoxide

Industrial Production Methods: In an industrial setting, Octadecane, 7-hexyl- can be produced through a continuous flow process where octadecane and hexyl halide are reacted in the presence of a base. The reaction mixture is then purified through distillation to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octadecane, 7-hexyl- can undergo oxidation reactions to form alcohols, ketones, or carboxylic acids.

    Reduction: It can be reduced to form simpler hydrocarbons.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Chlorine (Cl2) or bromine (Br2) under UV light.

Major Products:

    Oxidation: Hexyl alcohol, hexyl ketone, hexanoic acid.

    Reduction: Hexane, heptane.

    Substitution: Hexyl chloride, hexyl bromide.

Mechanism of Action

The mechanism of action of Octadecane, 7-hexyl- primarily involves its interaction with lipid membranes. Due to its hydrophobic nature, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where it helps in the encapsulation and controlled release of hydrophobic drugs .

Comparison with Similar Compounds

  • Heptadecane, 9-hexyl-
  • Nonadecane, 7-hexyl-
  • Eicosane, 7-hexyl-

Comparison: Octadecane, 7-hexyl- is unique due to its specific chain length and the position of the hexyl group. This structural specificity imparts distinct physical and chemical properties, such as melting point, boiling point, and solubility, which can be tailored for specific applications .

Properties

CAS No.

7200-09-1

Molecular Formula

C24H50

Molecular Weight

338.7 g/mol

IUPAC Name

7-hexyloctadecane

InChI

InChI=1S/C24H50/c1-4-7-10-13-14-15-16-17-20-23-24(21-18-11-8-5-2)22-19-12-9-6-3/h24H,4-23H2,1-3H3

InChI Key

NSFMUHNGROVPRE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(CCCCCC)CCCCCC

Origin of Product

United States

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